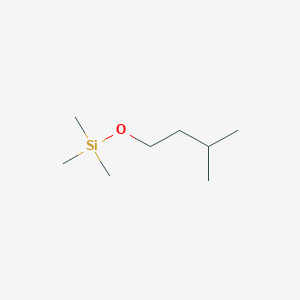
Silane, (isopentyloxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (isopentyloxy)trimethyl-, also known as isopentyltrimethoxysilane, is a silane coupling agent that is widely used in scientific research. It is a colorless liquid with a molecular formula of C9H22O3Si and a molecular weight of 206.36 g/mol. Silane coupling agents are used to improve the adhesion between inorganic and organic materials, and isopentyltrimethoxysilane is one of the most commonly used silane coupling agents.
Mécanisme D'action
The mechanism of action of Silane, (isopentyloxy)trimethyl-methoxysilane is based on its ability to form covalent bonds with both inorganic and organic materials. This allows it to act as a bridge between the two materials, improving the adhesion between them.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Silane, (isopentyloxy)trimethyl-methoxysilane. However, it is not believed to have any significant toxicological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Silane, (isopentyloxy)trimethyl-methoxysilane is its ability to improve the adhesion between inorganic and organic materials. This makes it a valuable tool in the development of new materials and coatings. However, it is important to note that the effectiveness of Silane, (isopentyloxy)trimethyl-methoxysilane can be influenced by a variety of factors, including the type of materials being bonded, the application method, and the curing conditions.
Orientations Futures
There are several potential future directions for research on Silane, (isopentyloxy)trimethyl-methoxysilane. One area of interest is the development of new applications for the compound, particularly in the field of nanotechnology. Additionally, there is potential for further research into the mechanisms of action of Silane, (isopentyloxy)trimethyl-methoxysilane, as well as its interactions with other materials. Finally, there is a need for further research into the toxicity and environmental impact of Silane, (isopentyloxy)trimethyl-methoxysilane, particularly as its use becomes more widespread.
Méthodes De Synthèse
Isopentyltrimethoxysilane can be synthesized through the reaction between isopentanol and trimethoxysilane in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
Isopentyltrimethoxysilane is widely used in scientific research as a silane coupling agent. It is commonly used to improve the adhesion between inorganic materials, such as glass and ceramics, and organic materials, such as polymers. This makes it a valuable tool in the development of new materials and coatings.
Propriétés
Numéro CAS |
18246-56-5 |
|---|---|
Nom du produit |
Silane, (isopentyloxy)trimethyl- |
Formule moléculaire |
C8H20OSi |
Poids moléculaire |
160.33 g/mol |
Nom IUPAC |
trimethyl(3-methylbutoxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-8(2)6-7-9-10(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
ZYQPBYVVLYYAQX-UHFFFAOYSA-N |
SMILES |
CC(C)CCO[Si](C)(C)C |
SMILES canonique |
CC(C)CCO[Si](C)(C)C |
Synonymes |
(3-Methylbutoxy)trimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



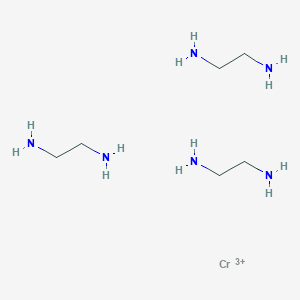
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)
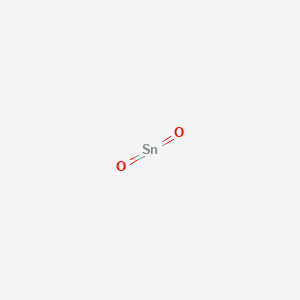
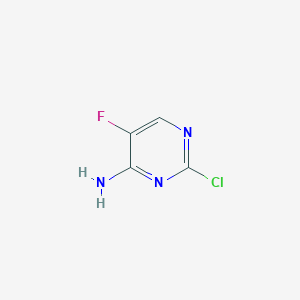
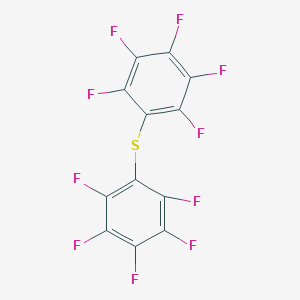
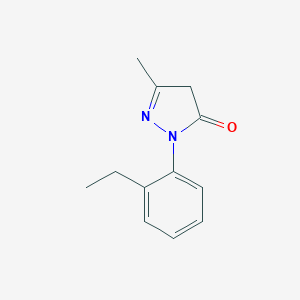
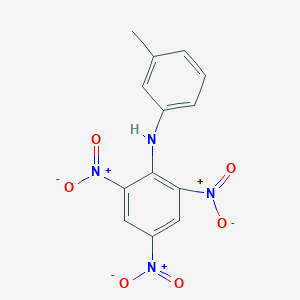
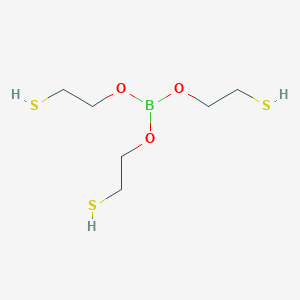
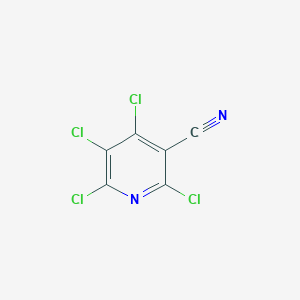
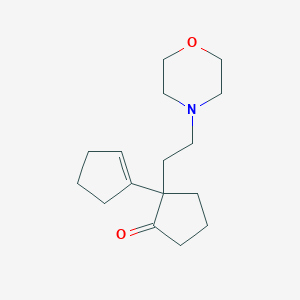
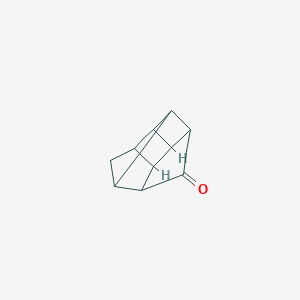
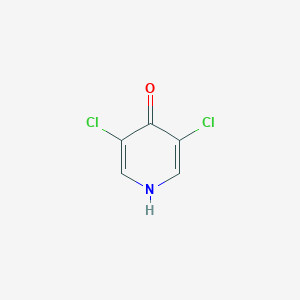
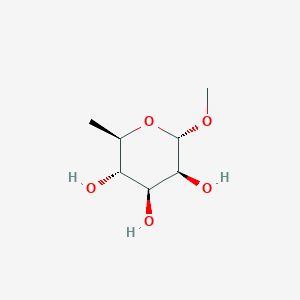
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)